3-{[3-(3,5-Dimethylpiperidino)-6-oxo-6H-anthra[1,9-CD]isoxazol-5-YL]amino}propanoic acid
Description
IPR763, also known by its IUPAC name 3-({12-[(3S,5S)-3,5-dimethylpiperidin-1-yl]-8-oxo-15-oxa-14-azatetracyclo[7.6.1.0²,?.0¹³,¹?]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl}amino)propanoic acid, is a complex organic compound with a unique structure.
Properties
Molecular Formula |
C24H25N3O4 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
3-[[12-(3,5-dimethylpiperidin-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]propanoic acid |
InChI |
InChI=1S/C24H25N3O4/c1-13-9-14(2)12-27(11-13)18-10-17(25-8-7-19(28)29)20-21-22(18)26-31-24(21)16-6-4-3-5-15(16)23(20)30/h3-6,10,13-14,25H,7-9,11-12H2,1-2H3,(H,28,29) |
InChI Key |
UHNFSUXPSFACER-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)NCCC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of IPR763 may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
IPR763 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of IPR763 include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from the reactions of IPR763 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
IPR763 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of IPR763 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application of IPR763 .
Biological Activity
3-{[3-(3,5-Dimethylpiperidino)-6-oxo-6H-anthra[1,9-CD]isoxazol-5-YL]amino}propanoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its anticancer and antimicrobial properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound's structure features a piperidine moiety, an anthraquinone derivative, and an isoxazole ring, contributing to its unique biological properties. The molecular formula is with a molecular weight of 469.52 g/mol.
Anticancer Activity
Research has indicated that derivatives of similar compounds exhibit significant anticancer properties. For instance, studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown selective cytotoxicity against A549 non-small cell lung cancer cells. The most promising derivatives reduced cell viability significantly while maintaining lower toxicity towards non-cancerous Vero cells .
Key Findings:
- Cytotoxicity: Compounds reduced A549 cell viability by 50% and inhibited cell migration.
- Mechanism of Action: The compounds may induce apoptosis in cancer cells through oxidative stress mechanisms.
- Comparison with Chemotherapeutics: Some derivatives showed enhanced efficacy compared to standard chemotherapeutics like doxorubicin and cisplatin.
Antimicrobial Activity
The antimicrobial properties of this compound and its derivatives have been explored against various multidrug-resistant pathogens. Notably, the incorporation of a 4-hydroxy substituent significantly increased the antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy Table
| Compound Derivative | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 2 | Staphylococcus aureus | 32 µg/mL |
| Compound 33 | Pseudomonas aeruginosa | 16 µg/mL |
| Compound 36 | Enterococcus faecalis | 64 µg/mL |
| Compound 17 | Methicillin-resistant S. aureus | 8 µg/mL |
Case Studies
- Study on Anticancer Properties : A study evaluated a series of compounds similar to this compound for their ability to inhibit A549 cell proliferation. The results indicated that certain modifications to the piperidine ring enhanced cytotoxic effects significantly .
- Antimicrobial Activity Assessment : Another investigation focused on the antimicrobial potential of synthesized derivatives against WHO priority pathogens. The results demonstrated effective inhibition against drug-resistant strains, highlighting the compound's potential as a lead for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
